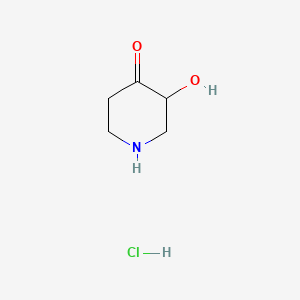

4-Piperidinone, 3-hydroxy-, hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Piperidinone, 3-hydroxy-, hydrochloride is an organic compound with the molecular formula C5H9NO·HCl. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is commonly used as an intermediate in the synthesis of various chemicals and pharmaceutical drugs . It is known for its role in the production of substituted and dehydro derivatives, which are important in alkaloid synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidinone, 3-hydroxy-, hydrochloride can be achieved through several methods. One common approach involves the reduction of dihydropyridones using zinc/acetic acid, which provides a simple and mild reduction pathway . Another method includes the catalytic three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate to produce tertiary propargylamines . This reaction is highly enantioselective and can be performed under mild conditions.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These methods utilize metal catalysts such as palladium or rhodium to achieve efficient hydrogenation and reduction of precursor compounds . The use of polymer-supported scavenger amines can also facilitate the selective cleavage of protecting groups during the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Piperidinone, 3-hydroxy-, hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions, such as catalytic hydrogenation, can convert it into different piperidine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium or rhodium catalysts is frequently employed.

Substitution: Reagents such as alkyl halides and amines are used in substitution reactions.

Major Products

The major products formed from these reactions include substituted piperidines, tertiary propargylamines, and various piperidine derivatives .

Scientific Research Applications

4-Piperidinone, 3-hydroxy-, hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and alkaloids.

Biology: The compound is utilized in the study of enzyme inhibitors and receptor ligands.

Industry: The compound is employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Piperidinone, 3-hydroxy-, hydrochloride involves its interaction with various molecular targets and pathways. In medicinal chemistry, it acts as a building block for drugs that target specific enzymes and receptors. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

Piperidine: A six-membered heterocyclic amine with a similar structure but lacks the hydroxyl and hydrochloride groups.

2-Piperidinone: Another piperidine derivative with a ketone group at the second position.

4-Pyridone: A related compound with a nitrogen atom in the ring and a ketone group at the fourth position.

Uniqueness

4-Piperidinone, 3-hydroxy-, hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl and hydrochloride groups enhance its solubility and reactivity in various chemical reactions, making it a valuable intermediate in synthetic chemistry .

Biological Activity

4-Piperidinone, 3-hydroxy-, hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound features a piperidine ring with a hydroxyl group at the 3-position and is known for its ability to form hydrogen bonds, which is crucial for its interaction with biological targets. The compound's unique functional groups contribute to its reactivity and biological activity, making it a valuable intermediate in the synthesis of various pharmacologically active compounds.

The compound interacts with multiple molecular targets, including enzymes and receptors. Its mechanism of action involves:

- Enzyme Inhibition : It has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neuropharmacology, particularly in the context of Alzheimer’s disease therapy .

- Anticancer Activity : Research indicates that derivatives of 4-piperidinone can induce apoptosis in cancer cells by modulating the expression of proteins such as Bax and Bcl-2. This suggests a mechanism involving mitochondrial pathways leading to cell death .

- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines like IL-6 and TNF-α, which are implicated in chronic diseases .

Biological Activities

The biological activities of this compound can be categorized as follows:

Anticancer Activity

Research has demonstrated that derivatives of this compound possess potent anticancer properties. For example:

- Cytotoxicity : Several studies have reported IC50 values below 4 µM against various cancer cell lines, including HCT116 (colon cancer) and MDA-MB231 (breast cancer) cells .

- Mechanisms : The anticancer effects are attributed to the induction of apoptosis and inhibition of topoisomerase IIα, an enzyme essential for DNA replication .

Neuropharmacological Effects

4-Piperidinone derivatives have shown promise in treating neurodegenerative diseases:

- Alzheimer's Disease : Compounds derived from 4-piperidinone have been explored for their ability to inhibit AChE, enhancing cholinergic transmission in the brain .

Anti-inflammatory Properties

The compound has demonstrated significant anti-inflammatory activity:

- Cytokine Inhibition : Studies indicate that it can reduce levels of inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .

Data Table: Biological Activities Summary

| Activity Type | Cell Line/Model | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | HCT116 | < 4 | Induction of apoptosis via Bax/Bcl-2 modulation |

| Anticancer | MDA-MB231 | < 4 | Inhibition of topoisomerase IIα |

| Neuropharmacology | AChE/BuChE inhibition | - | Enhances cholinergic transmission |

| Anti-inflammatory | RAW264.7 cells | - | Inhibition of IL-6 and TNF-α |

Case Studies

-

Study on Anticancer Properties :

A study evaluated various hydroxyl-substituted 4-piperidinone derivatives against human carcinoma cell lines. The findings indicated that these compounds exhibited superior cytotoxicity compared to traditional chemotherapeutics, with specific derivatives promoting apoptosis effectively through molecular docking studies . -

Neuropharmacological Research :

Research focusing on the neuroprotective effects of piperidine derivatives highlighted their potential as therapeutic agents for Alzheimer's disease. The study demonstrated significant inhibition of AChE activity alongside improved cognitive function in animal models .

Properties

IUPAC Name |

3-hydroxypiperidin-4-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2.ClH/c7-4-1-2-6-3-5(4)8;/h5-6,8H,1-3H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPNUXUFHOWWJEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.